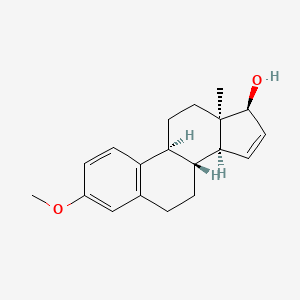

3-Methoxy-1,3,5(10),15-estratetren-17beta-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to "3-Methoxy-1,3,5(10),15-estratetren-17beta-ol" has been explored in various studies, focusing on enhancing biological properties and understanding structural influences on activity. For instance, Melo e Silva et al. (2001) synthesized novel radiolabelled estrogen derivatives, including 125I-3-methoxy-17alpha-iodovinylestra-1,3,5(10),6-tetraen-17beta-ol, aiming to study the influence of a C6-C7 double bond on estradiol's biological properties (Melo e Silva et al., 2001). This work emphasizes the synthetic versatility of estradiol derivatives and their potential for biological application.

Molecular Structure Analysis

Understanding the molecular structure of "this compound" and its derivatives is crucial for elucidating their interaction mechanisms with biological targets. Studies like those conducted by Hanson et al. (2007) introduced the 11beta-methoxy group into certain estradiol derivatives to assess its impact on receptor binding and biological activity, revealing subtle yet significant effects on molecular interactions and biological outcomes (Hanson et al., 2007).

Chemical Reactions and Properties

Steroids like "this compound" undergo a variety of chemical reactions that can alter their biological activity. For example, Zheng Jin-hong (2010) investigated different oxidation methods to synthesize estra-3-methoxy-2,5(10)-dien-17-one, a related compound, demonstrating the chemical reactivity and potential for structural modification of these steroids (Zheng Jin-hong, 2010).

Wissenschaftliche Forschungsanwendungen

Antitumor and Antiangiogenic Activities

Another area of exploration is the compound's antitumor and antiangiogenic properties, particularly in the context of its metabolites like 2-methoxyestradiol (2-ME2). These metabolites have demonstrated a wide range of inhibitory effects on tumor cell proliferation and neovascularization, suggesting potential utility in cancer treatment. The mechanisms involve interactions with estrogen receptors, inhibition of hypoxia-inducible factors, and modulation of apoptotic pathways, highlighting a complex interplay of cellular effects leading to antitumor activities (Mooberry, 2003).

Role in Extranuclear Signaling

Research also delves into the role of estrogen receptor complexes in extranuclear signaling pathways that influence cell proliferation and apoptosis. These pathways, activated by estrogen and its metabolites, involve the insulin-like growth factor 1 receptor (IGF-1R) and epidermal growth factor receptor (EGFR). The formation of receptor complexes mediates rapid signaling effects that contribute to the regulation of cell survival and growth, offering insights into potential therapeutic targets for hormone-dependent breast cancer (Song et al., 2006).

Environmental Impact and Toxicology

Moreover, the environmental presence and toxicological impact of benzophenone-type UV filters, related in structure to the compound of interest, have been studied. These investigations shed light on the ecological risks posed by such chemicals, which are commonly found in sunscreens and other personal care products. The research underscores the importance of understanding the environmental behavior and potential endocrine-disrupting effects of these compounds, further informing regulations and safety standards (Kim & Choi, 2014).

Eigenschaften

IUPAC Name |

(8R,9S,13R,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-8,11,15-18,20H,3,5,9-10H2,1-2H3/t15-,16-,17+,18+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAECVEVIXKMEOP-ZSXDVEMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@H]([C@@H]1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methyl-4-pentoxyphenyl)sulfonylamino]benzamide](/img/no-structure.png)